Adenosine-13C5,15N1
Description
Overview of Stable Isotope Tracing Techniques
Stable isotope tracing involves introducing a compound labeled with a stable isotope into a cell or organism and then using analytical techniques to detect the label in downstream metabolites. springernature.comnih.gov This allows researchers to follow the path of the atoms from the initial labeled compound through the metabolic network. creative-proteomics.com Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used to detect and quantify the incorporation of stable isotopes into various molecules. youtube.com
Advantages of Carbon-13 and Nitrogen-15 (B135050) Labeling in Biological Systems
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are two of the most commonly used stable isotopes in biological research due to their central role in the structure of biomolecules. creative-proteomics.comunt.edu
Carbon-13 (¹³C): As the backbone of most organic molecules, carbon is ubiquitous in biological systems. creative-proteomics.com Using ¹³C-labeled substrates, such as glucose or amino acids, allows researchers to trace the flow of carbon atoms through central metabolic pathways like glycolysis and the citric acid cycle. creative-proteomics.comcreative-proteomics.com This provides critical information about cellular energy metabolism and the biosynthesis of essential molecules. creative-proteomics.com
Nitrogen-15 (¹⁵N): Nitrogen is a key component of amino acids, proteins, and nucleic acids. creative-proteomics.com ¹⁵N labeling is invaluable for studying protein synthesis and degradation, as well as the metabolism of nitrogen-containing compounds. creative-proteomics.comnih.gov
Combining ¹³C and ¹⁵N labeling in the same experiment can provide even more comprehensive insights into the complex interplay between carbon and nitrogen metabolism. nih.govnih.gov
Role of Labeled Compounds in Elucidating Metabolic Networks and Fluxes
Labeled compounds are instrumental in mapping the complex web of biochemical reactions known as the metabolic network. springernature.comcreative-proteomics.com By tracking the incorporation of isotopes from a labeled precursor into various metabolic products, scientists can identify active pathways and discover new metabolic routes. nih.gov
Metabolic flux analysis (MFA) is a quantitative method that uses stable isotope labeling to determine the rates of metabolic reactions. creative-proteomics.com By measuring the distribution of isotopes in metabolites at a steady state, researchers can calculate the flux through different pathways. creative-proteomics.comyoutube.com This information is crucial for understanding how cells regulate their metabolism in response to genetic or environmental changes. springernature.comnih.gov
Specificity of Adenosine-13C5,15N1 as a Biochemical Probe
This compound is a specifically designed isotopically labeled version of adenosine (B11128). This molecule has five of its carbon atoms replaced with the ¹³C isotope and one of its nitrogen atoms replaced with the ¹⁵N isotope. This specific labeling pattern makes it a highly valuable tool for certain biochemical investigations. scbt.comlgcstandards.com
Rationale for Adenosine-Specific Labeling
Adenosine is a fundamental molecule in all living organisms. It is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell, and a building block for nucleic acids like RNA. isotope.com Labeling adenosine allows researchers to specifically probe the metabolic pathways involving this crucial nucleoside. nih.gov This can include studies on:
Nucleic acid synthesis and turnover. nih.govnih.gov
Energy metabolism and the dynamics of the ATP pool. nih.gov
Signaling pathways where adenosine acts as a signaling molecule. nih.gov
Positional Labeling Strategy of 13C5,15N1 in Adenosine
The positional labeling of this compound refers to the specific placement of the heavy isotopes within the molecule's structure. In this case, the five carbon atoms of the ribose sugar moiety are labeled with ¹³C, and one of the nitrogen atoms in the adenine (B156593) base is labeled with ¹⁵N. scbt.comlgcstandards.com This precise labeling strategy is critical for certain analytical techniques, such as NMR and mass spectrometry, as it allows for the differentiation of atoms within the molecule. This enables researchers to track the fate of specific parts of the adenosine molecule, for instance, whether the ribose and adenine components are metabolized together or separately. bioscientifica.comnih.gov
Compound Information Table
| Compound Name | Abbreviation | Role |
| This compound | Not applicable | Isotopic tracer for biochemical research |
| Carbon-13 | ¹³C | Stable isotope of carbon |
| Nitrogen-15 | ¹⁵N | Stable isotope of nitrogen |
| Adenosine | A | Nucleoside, component of ATP and RNA |
| Adenosine triphosphate | ATP | Primary energy currency of the cell |
| Glucose | Not applicable | A simple sugar, a key molecule in energy metabolism |
Research Findings Summary Table
| Research Area | Key Findings |
| Metabolic Pathway Analysis | Stable isotope tracing provides detailed insights into the connectivity and activity of metabolic pathways. springernature.comnih.gov |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions, offering a dynamic view of cellular metabolism. creative-proteomics.com |
| Nucleic Acid Metabolism | Labeled adenosine can be used to study the synthesis and degradation of RNA and DNA. nih.govnih.gov |
| Energy Metabolism | Tracing the fate of labeled adenosine helps in understanding the dynamics of ATP and energy utilization. nih.gov |
Properties
Molecular Formula |
C₈¹³C¹⁵CH₁₃N₄¹⁵NO₄ |
|---|---|
Molecular Weight |
272.23 |
Synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-13C5,15N1; 9-β-D-Ribofuranosyladenine-13C5,15N1; Adenine Riboside-13C5,15N1; Adenocard-13C5,15N1; Adenocor-13C5,15N1; Adenogesic-13C5,15N1; Adenoscan-13C5,15N1; Adrekar-13C5,15N1; Boniton-13C5,15N1; D-Adenosine-13 |
Origin of Product |
United States |
Methodological Framework for Utilizing Adenosine 13c5,15n1 in Research
Synthesis and Preparation of Adenosine-13C5,15N1
The generation of specifically labeled nucleosides like this compound relies on sophisticated synthetic methodologies that combine chemical and biological processes. These approaches are designed to precisely install isotopes at desired locations within the molecule, yielding high isotopic purity.
Chemo-enzymatic Synthetic Strategies for Labeled Nucleosides
Chemo-enzymatic synthesis represents a robust and efficient approach for producing isotopically labeled nucleosides. nih.gov This strategy leverages the specificity of enzymes for certain reactions while utilizing the versatility of chemical synthesis to create the labeled precursors. nih.govnih.gov The general methodology involves the separate synthesis of an isotopically labeled nucleobase and a labeled ribose sugar, followed by an enzymatic coupling to form the final nucleoside. nih.govresearchgate.net
For a compound like this compound, the process would typically involve:
Chemical Synthesis of Labeled Precursors:
¹⁵N-Labeled Adenine (B156593): A ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, is introduced during the chemical synthesis of the purine (B94841) ring structure to create [¹⁵N]-adenine. researchgate.netnih.gov Procedures have been developed that start with simple pyrimidines and introduce the ¹⁵N label through nitrosation/reduction followed by ring closure to form the purine core. nih.govumich.edu
¹³C₅-Labeled Ribose: A uniformly ¹³C-labeled glucose ([U-¹³C₆]-glucose) serves as the starting material. researchgate.net Through a series of enzymatic or chemical transformations, this is converted into [U-¹³C₅]-ribose or a suitable derivative, like ribose-1-phosphate.
Enzymatic Coupling:
The labeled adenine base and the ¹³C₅-ribose derivative are then combined in a reaction catalyzed by specific enzymes, such as a nucleoside phosphorylase (NP). researchgate.net This enzyme facilitates the formation of the glycosidic bond between the C1' position of the ribose and the N9 position of the adenine base, resulting in the formation of Adenosine-¹³C₅,¹⁵N₁.
This hybrid approach offers significant advantages, including high yields (often exceeding 80%) and the ability to create specific labeling patterns that may be difficult to achieve through purely chemical or biological methods. nih.gov
De Novo Biosynthesis Approaches for Isotopic Enrichment
De novo biosynthesis provides an alternative route for producing isotopically enriched nucleosides by harnessing the cell's natural metabolic pathways. wikipedia.org This method involves growing microorganisms or using in-vitro enzymatic systems with a medium containing isotopically labeled simple molecules that serve as the primary building blocks for nucleotides. nih.govnih.gov
The de novo purine synthesis pathway builds the purine ring atom by atom from precursors such as ¹⁵N-labeled amino acids (glycine, glutamine, aspartate), ¹³C-labeled formate, and CO₂. nih.govyoutube.com The ribose component is derived from the pentose (B10789219) phosphate (B84403) pathway, which utilizes glucose. nih.gov
To produce a compound like this compound (or more commonly, a fully labeled version like Adenosine-¹³C₅,¹⁵N₅ for general enrichment studies), the strategy would be:
Provide Labeled Precursors: A culture medium or an in-vitro reaction mixture is supplied with [U-¹³C₆]-glucose as the carbon source and ¹⁵NH₄⁺ as the primary nitrogen source. nih.gov
Pathway Engineering: Recombinant enzymes from the pentose phosphate and de novo purine synthesis pathways are utilized in a single-pot reaction. nih.gov This engineered system efficiently converts the simple labeled precursors into the final complex nucleotide, such as [U-¹³C, ¹⁵N]-ATP. This approach has been shown to achieve yields of up to 66% for enriched ATP and GTP. nih.gov
Isolation: The resulting labeled adenosine (B11128) triphosphate (ATP) is then isolated and can be dephosphorylated to yield the target nucleoside, Adenosine-¹³C₅,¹⁵N₅.
This biosynthetic approach is particularly powerful for producing uniformly labeled compounds and is essential for metabolic flux analysis studies where the distribution of isotopes throughout the metabolic network is investigated. nih.govnih.gov
Analytical Techniques for this compound Detection and Quantification
The primary utility of this compound in research is its function as an internal standard or a metabolic tracer, which requires highly sensitive and specific analytical methods for its detection and quantification. Mass spectrometry is the cornerstone technology for this purpose. nih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) distinguishes molecules based on their mass-to-charge ratio (m/z). The incorporation of heavy isotopes in this compound results in a predictable mass increase compared to its natural counterpart, allowing for its unambiguous detection even in complex biological matrices. nih.govplos.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance metabolites like adenosine in biological samples. nih.govmdpi.com The technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
In a typical workflow:
Sample Preparation: The labeled adenosine is used as an internal standard, spiked into a biological sample (e.g., plasma, cell lysate) at a known concentration before processing. plos.orgund.edu
Chromatographic Separation: The sample extract is injected into an LC system to separate adenosine from other molecules. Both reversed-phase (RP) and hydrophilic interaction chromatography (HILIC) methods are employed. HILIC is often preferred for polar molecules like adenosine as it can provide better retention and sensitivity. mdpi.comfrontiersin.org
Tandem MS Detection: The separated compounds enter the mass spectrometer. In the MS/MS process, a specific precursor ion (the intact molecule) is selected and fragmented to produce characteristic product ions. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used, where the instrument is set to detect specific precursor-to-product ion transitions for both the endogenous analyte and the labeled internal standard. nih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the endogenous analyte and experiences similar matrix effects (e.g., ion suppression), ensuring highly accurate and precise quantification. plos.orgnih.gov
Table 1: Example Parameters for LC-MS/MS Quantification of Adenosine
| Parameter | Description | Example Values/Methods | Source |
|---|---|---|---|
| Chromatography | Separation Technique | Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC) | mdpi.comund.edu |
| Column | Stationary Phase | C18, Develosil C30, Amino Phase | nih.govund.edufrontiersin.org |
| Mobile Phase | Solvents for Elution | Ammonium acetate (B1210297) in water with acetonitrile; Formic acid in water with acetonitrile | nih.govund.edu |
| Ionization Mode | Method to charge molecules | Positive Electrospray Ionization (ESI+) | nih.govmdpi.com |
| MS Analysis Mode | Detection Method | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | und.edunih.gov |
| Precursor → Product Ion (m/z) | Specific mass transitions monitored | Adenosine: 268 → 136; ¹³C₅-Adenosine: 273 → 136 | plos.orgund.edu |
High-resolution mass spectrometry (HRMS), performed on instruments like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provides extremely high mass accuracy and resolving power. thermofisher.comnih.gov This capability is essential for metabolic flux analysis (MFA), where the goal is to trace the flow of labeled atoms through metabolic pathways. nih.govnih.gov
When cells are grown with a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose), metabolites like adenosine become enriched with ¹³C atoms. This results in a population of molecules with different numbers of ¹³C atoms, known as mass isotopomers (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C, M+2 for two, and so on). The relative abundance of each of these isotopomers creates a specific pattern, or a Multivariate Mass Isotopomer Distribution (MMID).
HRMS is critical for this analysis because:
Resolving Power: It can separate the signals of different isotopomers, which may be very close in mass, from each other and from interfering background ions. thermofisher.comnih.gov
Accurate Mass: It confirms the elemental composition of the detected ions, ensuring that the measured signal corresponds to the metabolite of interest. thermofisher.com
By measuring the MMID of adenosine (and its phosphorylated forms ATP, ADP, AMP) after introducing a labeled tracer, researchers can deduce the relative contributions of different biosynthetic pathways (e.g., pentose phosphate pathway vs. salvage pathways) to its production. nih.govyoutube.com The specific distribution of heavy isotopes across the molecule provides a detailed fingerprint of the metabolic routes taken by the carbon and nitrogen atoms. nih.gov
Quantitative Proteomics and Metabolomics with Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is a gold-standard analytical method for accurate quantification of molecules in complex biological samples. nih.gov In this approach, a known quantity of an isotopically labeled compound, such as this compound, is added to a sample as an internal standard. nih.gov This standard is biochemically identical to its unlabeled (native) counterpart but is distinguishable by its higher mass. ucdavis.edu
In metabolomics , this method allows for the precise measurement of adenosine and its related metabolites. ckisotopes.com The native and labeled compounds co-elute during chromatographic separation, but are detected as distinct peaks in the mass spectrometer due to their mass difference. The ratio of the signal intensity of the native analyte to the known amount of the labeled standard enables accurate quantification, correcting for sample loss during preparation and variations in instrument response. nih.govnih.gov For this compound, the mass difference would be approximately 6 Da (5 from ¹³C and 1 from ¹⁵N) compared to the natural isotopologue.
While not a direct tool for proteomics, the data from metabolomics studies using this compound can provide critical insights into the metabolic pathways that supply precursors for protein synthesis. By tracing the labeled atoms, researchers can quantify the flux through nucleotide and amino acid synthesis pathways, which are intrinsically linked to the proteome. f1000research.com This strategy is part of a broader field known as metabolic flux analysis, which informs our understanding of the cellular resources available for creating proteins.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| Adenosine (Native) | C10H13N5O4 | 267.0968 | - |
| This compound | [13C]5C5H13[15N]N4O4 | 273.1112 | 6.0144 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules at atomic resolution. nih.govspringernature.com The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of complex biomolecules like RNA and for tracing metabolic pathways. univr.itsigmaaldrich.com
The study of large RNA molecules by NMR is often hampered by severe resonance overlap due to the limited chemical shift dispersion of the four standard nucleotides. biorxiv.orgnih.gov Site-specific isotopic labeling, where a labeled nucleotide like this compound is incorporated into a specific position in an RNA sequence, is a powerful strategy to overcome this limitation. nih.govacs.org
This approach simplifies crowded spectra and allows for the unambiguous assignment of NMR signals corresponding to the labeled residue. biorxiv.org The presence of ¹³C and ¹⁵N nuclei enables the use of multidimensional heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC), which correlate protons with their directly bonded carbon or nitrogen atoms. springernature.com These experiments provide much greater resolution than proton-only NMR. nih.gov
Furthermore, the ¹³C and ¹⁵N labels serve as sensitive probes for studying the conformational dynamics of RNA. biorxiv.orgnih.gov By measuring relaxation parameters (R1, R2) and residual dipolar couplings (RDCs) at the labeled sites, researchers can gain insights into the motions of the nucleobase and the sugar pucker, which are critical for RNA function. researchgate.netnsf.gov
| Nucleus | Atom Position | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹³C | C1' (Ribose) | ~88-94 |
| C2', C3', C4', C5' (Ribose) | ~61-85 | |
| C2 (Adenine) | ~152-156 | |
| C8 (Adenine) | ~138-142 | |
| C4, C5, C6 (Adenine) | ~118-151 | |
| ¹⁵N | N1 (Adenine) | ~220-228 |
| N3, N7, N9 (Adenine) | ~205-240 | |
| N6 (Amino) | ~70-80 |
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful methodology that uses stable isotope tracers to map active metabolic pathways and measure fluxes. nih.govucla.edu Unlike mass spectrometry, which primarily measures the degree of isotopic enrichment, NMR can determine the specific positional incorporation of isotopes within a molecule (isotopomer distribution). nih.gov
When cells are cultured with a tracer like this compound, its labeled ribose and adenine moieties are metabolized and incorporated into a variety of downstream products. For example, the labeled ribose can be traced through the pentose phosphate pathway, while the labeled nitrogen can be followed into the synthesis of other purines and related molecules. nih.gov By analyzing cell extracts with 2D NMR experiments (e.g., ¹H-¹³C HSQC), researchers can identify and quantify these labeled metabolites, providing a detailed snapshot of metabolic network activity. nih.govnih.gov This approach is invaluable for understanding how metabolic pathways are rewired in disease states or in response to therapeutic interventions. nih.govnih.gov
| Metabolite | Time Point | Fractional ¹³C Enrichment (%) | Pathway Implication |
|---|---|---|---|
| UDP-Glucose | 1 hr | 55 ± 4 | Glycogen Synthesis / Glycosylation |
| 24 hr | 92 ± 2 | ||
| Lactate (B86563) | 1 hr | 85 ± 3 | Glycolysis |
| 24 hr | 98 ± 1 | ||
| Glutamate | 1 hr | 15 ± 2 | TCA Cycle Activity |
| 24 hr | 45 ± 5 |
Isotopic enrichment is fundamental to modern biomolecular NMR because it overcomes several inherent limitations of studying molecules at natural isotopic abundance. univr.itunivr.it The primary principles are:
Enhanced Sensitivity and Resolution : While ¹H is nearly 100% abundant, the key biological nuclei ¹³C and ¹⁵N have very low natural abundances (1.1% and 0.37%, respectively). Enrichment dramatically increases the number of NMR-active nuclei, boosting signal strength. sigmaaldrich.com
Access to Additional Chemical Shift Dimensions : The introduction of ¹³C and ¹⁵N allows for heteronuclear correlation experiments that spread out crowded proton signals into second and third dimensions based on the chemical shifts of the attached carbons and nitrogens. univr.it These nuclei have a much wider chemical shift dispersion than protons, providing greater resolving power. nih.gov
Probing Molecular Structure and Dynamics : Magnetization can be transferred between bonded nuclei through scalar (J) couplings. Heteronuclear J-couplings provide through-bond connectivity information, which is crucial for resonance assignment. univr.it
Favorable Relaxation Properties : The most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus, which leads to rapid relaxation and broad NMR lines. Replacing it with the spin-1/2 ¹⁵N isotope results in much sharper lines and improved spectral quality. nih.gov
| Isotope | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |
|---|---|---|---|
| ¹H | 1/2 | 99.98 | 26.7522 |
| ¹³C | 1/2 | 1.10 | 6.7283 |
| ¹⁵N | 1/2 | 0.37 | -2.7126 |
Computational and Bioinformatic Tools for Data Interpretation
The large and complex datasets generated from stable isotope tracing experiments necessitate the use of sophisticated computational and bioinformatic tools for meaningful interpretation. nih.govresearchgate.net These tools are essential for converting raw spectral data into biological insights.
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org It is a cornerstone of metabolic engineering and systems biology. medchemexpress.com The process involves using a stable isotope tracer, such as this compound, and measuring the resulting isotopic labeling patterns in downstream metabolites via MS or NMR. wikipedia.orgmedchemexpress.com
This experimental data is then fed into a computational model of the cell's metabolic network. MFA algorithms use iterative optimization to find the set of intracellular fluxes that best explains the experimentally measured labeling patterns. nih.gov This allows researchers to create a detailed map of cellular metabolism, identifying active, inactive, and bottleneck pathways. wikipedia.org For experiments using both ¹³C and ¹⁵N labels, specialized algorithms can simultaneously quantify both carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. nih.gov
| Software Tool | Key Features | Typical Application |
|---|---|---|
| INCA | Performs isotopically non-stationary and stationary MFA; integrates data from MS and NMR. wikipedia.org | Dynamic and steady-state flux analysis. |
| OpenFLUX2 | Open-source software for stationary MFA; compatible with various data types. wikipedia.org | ¹³C-based steady-state flux analysis. |
| 13CFLUX2 | Comprehensive software suite for stationary MFA, including experimental design and statistical analysis. wikipedia.org | Planning and analysis of ¹³C labeling experiments. |
| XCMS/mzMatch-ISO | Bioinformatic tools for processing raw LC-MS data to extract and align isotopologue features for untargeted analysis. nih.govnih.gov | Preprocessing of SIRM data before flux analysis. |
Software for Quantifying Isotopic Distributions and Inferring Fluxes
The analysis of data from stable isotope tracing experiments is a complex task that requires specialized software to deconvolute mass spectra, correct for natural isotope abundances, and ultimately calculate metabolic fluxes. The dual labeling of this compound necessitates software capable of handling multi-element isotopic data.
Several software packages have been developed to address the challenges of analyzing data from stable isotope-resolved metabolomics (SIRM) experiments. For dual-labeling studies involving ¹³C and ¹⁵N, a number of tools are particularly relevant. Software such as IsoCorrectoR , IsoCor v2 , and PolyMID-Correct are designed to correct raw mass spectrometry data for the natural abundance of isotopes, a critical first step for accurate flux analysis. nih.gov These tools can handle data from various mass spectrometry platforms and are capable of processing data from experiments using multiple isotopic tracers.
The R package 'Miso' is another valuable tool specifically developed for the analysis of data from multiple isotope labeling experiments. It provides an automated and efficient workflow for detecting the complete repertoire of labeled molecules. Furthermore, the development of ¹³C¹⁵N-Metabolic Flux Analysis (¹³C¹⁵N-MFA) has led to specialized computational platforms. These platforms can track the interconversions of both carbon and nitrogen atoms throughout a metabolic network without the need for deconvolution of ¹³C and ¹⁵N isotopologues using specialized analytical measurement platforms. nih.gov
Other software commonly used in metabolic flux analysis (MFA) that can be adapted for dual-labeling studies include INCA , SUMOFLUX , and MetTracer . isotope.com These programs utilize the isotopic labeling patterns of intracellular metabolites, which are determined by the metabolic fluxes, to infer the rates of reactions within the network. researchgate.net The general workflow involves culturing cells with the isotopically labeled substrate, in this case, this compound, followed by the measurement of mass isotopomer distributions (MIDs) in downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
The table below summarizes some of the key software tools applicable to the analysis of data from studies using dual-labeled tracers like this compound.
Table 1: Software for Isotopic Distribution and Flux Analysis
| Software | Key Features | Primary Application |
|---|---|---|
| IsoCorrectoR / IsoCor v2 | Correction for natural isotope abundance in multi-tracer experiments. nih.gov | Pre-processing of mass spectrometry data. |
| PolyMID-Correct | Handles data with dual-isotope tracers from both low and high-resolution mass spectrometers. nih.gov | Natural abundance correction. |
| Miso (R package) | Automated analysis of multiple-precursor-based labeling experiments. | Detection and analysis of labeled molecules. |
| INCA (Isotopomer Network Compartmental Analysis) | Comprehensive modeling and analysis of isotopic labeling data for MFA. isotope.com | Metabolic Flux Analysis. |
| Bayesian ¹³C¹⁵N-MFA Platforms | Simultaneous quantification of carbon and nitrogen fluxes using Bayesian statistical models. nih.gov | Advanced Metabolic Flux Analysis. |
Modeling of Metabolic Networks with Multi-element Tracing
The use of a dual-labeled tracer like this compound provides a wealth of information that can be used to construct and refine models of metabolic networks. By tracing both carbon and nitrogen atoms simultaneously, researchers can gain a more comprehensive understanding of the interconnectedness of metabolic pathways.
Metabolic flux analysis (MFA) is a powerful modeling technique that quantifies the rates of metabolic reactions in a biological system at steady state. nih.gov The core principle of MFA is that the isotopic labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. researchgate.net When a dual-labeled tracer is used, the constraints on the model are significantly increased, leading to more precise and reliable flux estimations.
The modeling process typically begins with the construction of a stoichiometric model of the metabolic network of interest. This model represents the biochemical reactions and the relationships between metabolites. When cells are cultured with this compound, the ¹³C and ¹⁵N atoms are incorporated into various downstream metabolites, including other nucleotides, amino acids, and central carbon metabolism intermediates. By measuring the mass isotopologue distributions (MIDs) of these metabolites, the model can be used to calculate the fluxes through the different pathways. nih.gov
A significant advancement in this area is the application of Bayesian model averaging (BMA) to ¹³C¹⁵N-MFA. This statistical approach allows for the simultaneous quantification of both carbon and nitrogen metabolic fluxes and can help to resolve the bidirectionality of reactions, which is often a challenge in traditional MFA. nih.gov By integrating data from dual-labeling experiments, BMA-based ¹³C¹⁵N-MFA can provide a more robust and quantitative picture of cellular metabolism. nih.gov
For instance, in the study of nucleotide biosynthesis, tracing both the carbon and nitrogen from adenosine can elucidate the relative contributions of different pathways to the synthesis of purine and pyrimidine (B1678525) rings. The ¹³C atoms from the ribose and adenine moieties of adenosine can enter various pathways, while the ¹⁵N atom provides specific information about the nitrogen-containing components.
The following table provides a hypothetical example of flux data that could be obtained from a ¹³C¹⁵N-MFA study utilizing a dual-labeled adenosine tracer to investigate nucleotide metabolism in a cancer cell line. The data illustrates how fluxes through key pathways are quantified. Please note, this data is illustrative and adapted from a study on Mycobacterium bovis BCG due to the lack of publicly available data specifically using this compound.
Table 2: Illustrative Metabolic Fluxes in Nucleotide Biosynthesis
| Metabolic Pathway | Reaction | Flux (mmol/g biomass/h) |
|---|---|---|
| Pentose Phosphate Pathway | Ribose-5-phosphate (B1218738) synthesis | 0.15 |
| Glycolysis | Phosphoenolpyruvate synthesis | 0.45 |
| Anaplerosis | Pyruvate (B1213749) to Oxaloacetate | 0.08 |
| Amino Acid Biosynthesis | Glutamate synthesis (N-donor) | 0.25 |
| Purine Biosynthesis | IMP synthesis | 0.05 |
| Pyrimidine Biosynthesis | UMP synthesis | 0.04 |
Data is illustrative and adapted from a study on Mycobacterium bovis BCG by Bueschl et al. (2023) to demonstrate the type of quantitative data obtained from ¹³C¹⁵N-MFA. nih.gov
Biological Systems and Conditions Investigated Using Adenosine 13c5,15n1
In Vitro Cell Culture Models
In vitro models are fundamental for dissecting the specific metabolic functions of adenosine (B11128) in controlled environments.
Isotopically labeled adenosine is utilized to study the intricate metabolic networks that govern the fate of stem cells, including their self-renewal and differentiation. Adenosine metabolism is a key regulatory pathway in these processes.
Detailed Research Findings:
Immunosuppressive Functions: Studies have shown that mesenchymal stromal cells (MSCs) and regulatory T-cells (Tregs) both produce adenosine as a mechanism to control immune responses. nih.gov The enzymes CD39 and CD73, expressed on the surface of these cells, are crucial for this adenosine production. nih.gov
Neutrophil Development: Research using induced pluripotent stem cells (iPSCs) from patients with adenosine deaminase (ADA) deficiency has revealed the critical role of ADA in neutrophil development. nih.gov ADA deficiency leads to an accumulation of toxic purine (B94841) metabolites, which impairs the formation of hematopoietic progenitors and reduces the number of neutrophils generated. nih.gov Tracing the fate of adenosine in these models helps clarify the mechanisms behind these developmental abnormalities. nih.gov
Shared Mechanisms: The production of adenosine is a common pathway for the immunosuppressive activities of both MSCs and Tregs, highlighting its importance in cell-based therapies. nih.gov
Interactive Data Table: Adenosine Metabolism in Stem Cells
| Cell Type | Key Finding | Implication |
| Mesenchymal Stromal Cells (MSCs) | Produce adenosine via CD39/CD73 pathway to suppress immune responses. nih.gov | Central mechanism for immunomodulatory therapies. |
| Regulatory T-cells (Tregs) | Utilize adenosine production as a key immunosuppressive signal. nih.gov | Highlights adenosine's role in maintaining immune tolerance. |
| Induced Pluripotent Stem Cells (iPSCs) | ADA deficiency impairs neutrophil development from iPSCs. nih.gov | Demonstrates the necessity of normal adenosine metabolism for hematopoiesis. |
The metabolism of immune cells is intricately linked to their function. Tracing with Adenosine-13C5,15N1 helps to understand how adenosine, particularly abundant in inflamed tissues and the tumor microenvironment (TME), modulates immune cell activity.
Detailed Research Findings:
T-Cell and Dendritic Cell Regulation: Adenosine signaling through its A2A and A2B receptors plays a distinct role in reprogramming the metabolism of T-cells and dendritic cells. nih.gov In the TME, high levels of adenosine can suppress immune function. nih.gov
Metabolic Reprogramming: Antagonism of the A2B receptor was found to modulate oxidative stress in non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov Furthermore, inhibiting A2B receptor signaling in dendritic cells promoted glycolysis over oxidative phosphorylation, affecting their maturation and function. nih.gov
Lymphocyte Function: Adenosine can inhibit T-cell activation and proliferation. This is particularly relevant in conditions like diabetes, where lymphocyte function is often impaired. merckmillipore.com
Interactive Data Table: Adenosine's Impact on Immune Cells
| Cell Type | System/Condition | Effect of Adenosine/Signaling | Metabolic Pathway Implicated |
| T-Cells | Tumor Microenvironment | Suppression of anti-tumor function via A2A receptor. nih.gov | General metabolic suppression. |
| Dendritic Cells | Tumor Microenvironment | Inhibition of A2BR supports glycolysis over oxidative phosphorylation. nih.gov | Glycolysis, Oxidative Phosphorylation. |
| Lymphocytes | General Immune Response | Blunts T-cell receptor activation, affecting proliferation. merckmillipore.com | Cyclic AMP signaling. |
Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and survival. researchgate.net Adenosine, often found at high concentrations in the TME, is a key modulator of this process. nih.govrutgers.edu Using labeled adenosine allows for the precise mapping of these altered metabolic pathways.
Detailed Research Findings:
Tumor Microenvironment (TME): Tumors create an adenosine-rich environment by releasing ATP from stressed or dying cells, which is then converted to adenosine. rutgers.edu This high level of adenosine helps tumors evade the immune system. rutgers.edu
Proliferation: Studies in colorectal carcinoma cell lines have shown that adenosine can consistently stimulate DNA synthesis and cell proliferation at concentrations found within the tumor environment. researchgate.net
Metabolic Interplay: In NSCLC, adenosine and its receptors (A2AR and A2BR) are deeply involved in regulating the metabolism of both tumor and immune cells. nih.govnih.gov This highlights the complex nutrient competition and metabolic interplay within the TME. nih.gov The use of stable isotope tracers is a key methodology for investigating these complex metabolic fluxes in cancer. researchgate.net
Interactive Data Table: Adenosine in Cancer Cell Metabolism
| Cancer Type | Key Finding | Metabolic Implication |
| Non-Small Cell Lung Cancer (NSCLC) | A2B receptor antagonism modulates oxidative stress homeostasis. nih.govnih.gov | Regulation of reactive oxygen species (ROS). |
| Colorectal Carcinoma | Adenosine stimulates DNA synthesis and cell proliferation. researchgate.net | Increased nucleotide synthesis and cell growth. |
| General Cancer | Tumors create an adenosine-rich TME to suppress immune surveillance. rutgers.edu | Exploitation of purine metabolism for immune evasion. |
Hepatocytes: In isolated hepatocytes, adenosine has been shown to increase the intracellular concentration of ATP and total adenine (B156593) nucleotides. It also inhibits gluconeogenesis from lactate (B86563) and affects urea (B33335) synthesis, demonstrating its significant impact on liver energy metabolism.
Skeletal Muscle Cells: Stable isotope tracers are fundamental tools for studying muscle physiology. e-acnm.orgphysoc.orgtechnologynetworks.com They are used to measure the dynamic changes in protein, fat, and carbohydrate metabolism in response to stimuli like exercise or in disease states. physoc.orgresearchgate.net For example, studies have used labeled glucose and glutamine to trace metabolic adaptations in skeletal muscle cells in response to changes in NAD+ availability, a key cofactor in energy production. nih.gov
Chinese Hamster Ovary (CHO) Cells: CHO cells are the workhorses of the biopharmaceutical industry for producing therapeutic proteins. mabion.eu Research has shown that adding adenosine to CHO cell cultures can arrest cell growth and significantly enhance the specific productivity of recombinant proteins like antibodies. nih.govresearchgate.netnih.govdocumentsdelivered.com Tracing adenosine's metabolism helps researchers understand how it modulates cellular energy levels (e.g., increasing ATP) and signaling pathways (e.g., AMPK/mTOR) to boost protein expression, thereby optimizing manufacturing processes. nih.gov
Interactive Data Table: Adenosine in Various Mammalian Cells
| Cell Type | Research Focus | Key Finding with Adenosine |
| Hepatocytes | Energy Metabolism | Increases intracellular ATP pools; inhibits gluconeogenesis. |
| Skeletal Muscle Cells | Substrate Metabolism | Labeled tracers are used to quantify changes in glucose, fat, and protein flux. e-acnm.orgnih.gov |
| CHO Cells | Protein Production | Increases specific productivity of recombinant proteins. nih.govresearchgate.netnih.gov |
Ex Vivo Tissue Preparations (e.g., Isolated Organ Studies)
Ex vivo models, such as isolated perfused organs, allow for the study of tissue-level metabolism in a controlled setting that more closely resembles in vivo conditions than cell cultures.
The heart has high energy demands, making adenine nucleotide metabolism critical for its function. Labeled adenosine is used to study how the heart synthesizes and breaks down nucleotides, especially under conditions of stress like ischemia.
Detailed Research Findings:
Ischemia-Reperfusion Injury: Myocardial ischemia (lack of blood flow) severely alters adenine nucleotide metabolism, leading to the depletion of ATP. nih.gov Upon reperfusion, the recovery of these nucleotides is crucial for cell survival. nih.gov
Cardioprotection: Studies in isolated rat hearts have shown that infusing adenosine can increase the production of endogenous purine catabolites, which is associated with an increase in the cardiac adenine nucleotide pool. mdpi.com
Epigenetic Regulation: In mouse models, the accumulation of cellular adenosine through the knockout of adenosine kinase (ADK) was shown to protect the heart against ischemia-reperfusion injury. nih.gov This protective effect was linked to epigenetic changes, specifically the upregulation of insulin-like growth factor 1 (IGF-1) expression, which enhanced glucose metabolism. nih.gov Tracing adenosine's fate is crucial to understanding these protective metabolic and genetic reprogramming events. nih.gov
Interactive Data Table: Adenosine in Myocardial Metabolism
| Condition | Model | Key Finding | Mechanism |
| Ischemia-Reperfusion | Isolated Rat Heart | Exogenous adenosine infusion helps rebuild the adenine nucleotide pool. mdpi.com | Increased synthesis/salvage of purines. |
| Ischemia-Reperfusion | Mouse Model (in vivo) | Cellular adenosine accumulation is cardioprotective. nih.gov | Epigenetic upregulation of IGF-1, enhanced glucose metabolism. nih.gov |
| Myocardial Ischemia | General | Ischemia leads to rapid depletion of ATP and the total adenine nucleotide pool. nih.gov | Imbalance between ATP production and demand. |
Microbial Systems and Parasitology (e.g., Plasmodium)
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a purine auxotroph, meaning it cannot synthesize purines de novo. nih.govresearchgate.net Consequently, the parasite relies entirely on salvaging purines from its host's red blood cells to synthesize its DNA and RNA, making the purine salvage pathway a critical area of study and a potential drug target. nih.govresearchgate.net
Stable isotope tracing is a key methodology for uncovering the metabolic network of P. falciparum, including pathways that are not predicted by genomic analysis alone. nih.gov While the parasite can salvage adenosine from the host, it notably lacks adenosine kinase, the enzyme that would directly phosphorylate adenosine to AMP. nih.govresearchgate.net Instead, P. falciparum employs a different route: adenosine is first converted to inosine (B1671953) by adenosine deaminase, and then to hypoxanthine (B114508) by purine nucleoside phosphorylase. nih.govfigshare.com Hypoxanthine is the central precursor that enters the parasite's purine pathway to be converted into inosine monophosphate (IMP), and subsequently into AMP and GMP. nih.gov
Using this compound as a tracer in P. falciparum-infected red blood cells would allow researchers to quantitatively track this specific salvage route. The appearance of the ¹³C₅ label in inosine, hypoxanthine, and downstream nucleotides like IMP, AMP, and GMP would confirm and quantify the flux through this pathway. researchgate.net Furthermore, such tracing experiments can reveal unexpected metabolic fates of these purine intermediates. Studies using other ¹³C-labeled substrates have successfully identified previously uncharacterized metabolic activities and metabolite repair systems in the parasite. nih.gov Tracing labeled adenosine could similarly uncover novel connections between purine metabolism and other metabolic pathways within the parasite.
The ability to follow the labeled atoms provides high-resolution data on the metabolic activity of the parasite, distinguishing its metabolism from that of the host erythrocyte. nih.gov This level of detail is crucial for identifying enzymes and transporters in these non-canonical pathways that could be targeted by new antimalarial drugs.
Table 2: Expected Labeling from this compound in Plasmodium falciparum Purine Salvage
| Metabolite | Expected Labeling Pattern | Metabolic Step |
| Inosine | ¹³C₅, ¹⁵N₁ | Catalyzed by Adenosine Deaminase |
| Hypoxanthine | ¹³C₅, ¹⁵N₁ | Catalyzed by Purine Nucleoside Phosphorylase |
| Inosine Monophosphate (IMP) | ¹³C₅, ¹⁵N₁ | Catalyzed by HGXPRT |
| Adenosine Monophosphate (AMP) | ¹³C₅, ¹⁵N₁ | Synthesized from IMP |
| Guanosine (B1672433) Monophosphate (GMP) | ¹³C₅, ¹⁵N₁ | Synthesized from IMP |
Role in Elucidating Enzyme Activities and Metabolic Regulation
Kinetic Studies of Adenosine-Metabolizing Enzymes
Adenosine-13C5,15N1 is instrumental in performing detailed kinetic studies of enzymes that metabolize adenosine (B11128). By monitoring the rate at which the labeled substrate is converted into its various products, researchers can determine key enzymatic parameters like Michaelis constant (Km) and maximum velocity (Vmax), and assess how these are affected by inhibitors, activators, or pathological conditions.
Adenosine kinase (ADK) is a pivotal enzyme that regulates intracellular adenosine concentrations by catalyzing its phosphorylation to adenosine monophosphate (AMP). wikipedia.org This reaction is a key step in the purine (B94841) salvage pathway. Using this compound as a substrate, the activity of ADK can be precisely measured by quantifying the appearance of its labeled product, AMP-13C5,15N1, over time via mass spectrometry.
Table 1: Characteristics of Adenosine Kinase (ADK) Isoforms
| Feature | ADK-short (ADK-S) | ADK-long (ADK-L) |
|---|---|---|
| Location | Cytoplasm wikipedia.orgresearchgate.net | Nucleus wikipedia.orgnih.govresearchgate.net |
| Primary Role | Regulates cytoplasmic/extracellular adenosine tone researchgate.netmdpi.com | Regulates nuclear adenosine; linked to epigenetic transmethylation reactions nih.govnih.gov |
| Origin | Alternative splicing of the ADK gene nih.gov | Alternative splicing of the ADK gene nih.gov |
| Kinetic Properties | Similar to ADK-L nih.gov | Similar to ADK-S nih.gov |
Adenosine deaminase (ADA) is another crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine into inosine (B1671953). novusbio.comwikipedia.org Tracing studies with this compound allow for the direct measurement of ADA activity by following the conversion to the correspondingly labeled product, Inosine-13C5. ADA becomes particularly important in regulating adenosine concentrations during periods of high metabolic stress or energy depletion when adenosine formation is increased. nih.gov
Humans have two isoforms of adenosine deaminase, ADA1 and ADA2, which differ in their location, substrate affinity, and biological roles. nih.govnovusbio.comabcam.com ADA1 is found in virtually all cells, with high expression in lymphocytes, and is the primary isoform responsible for intracellular adenosine regulation. nih.govabcam.comnih.gov ADA2 is found predominantly in plasma and is secreted by monocytes and macrophages. novusbio.comabcam.com The isoforms also have different affinities for adenosine; ADA1 has a much lower Km (higher affinity) than ADA2, making it more efficient at clearing adenosine at low physiological concentrations. nih.govnih.gov Kinetic assays employing labeled adenosine are essential for characterizing the activity of these distinct isoforms and understanding their roles in health and in diseases affecting the immune system. nih.govnih.gov
Table 2: Characteristics of Adenosine Deaminase (ADA) Isoforms
| Feature | ADA1 | ADA2 |
|---|---|---|
| Location | Intracellular (cytosol, nucleus); widely expressed, high in lymphocytes nih.govabcam.comnih.gov | Extracellular (plasma); secreted by monocytes/macrophages novusbio.comabcam.com |
| Substrate Affinity (Km) | Low (~25-150 µM, higher affinity) nih.govnih.gov | High (lower affinity) nih.gov |
| Primary Function | Regulates intracellular adenosine levels; immune cell development nih.govnih.gov | Regulates extracellular adenosine; role in immune responses at sites of inflammation novusbio.comnih.gov |
| Associated Diseases | Deficiency leads to Severe Combined Immunodeficiency (SCID) novusbio.com | Deficiency linked to vasculopathy and immune dysregulation nih.gov |
The purine metabolic network involves a host of other enzymes that interconvert various purine derivatives. 5'-Nucleotidases are a family of enzymes that catalyze the dephosphorylation of nucleotides to produce nucleosides, such as the conversion of AMP to adenosine. nih.gov One prominent example is ecto-5'-nucleotidase (CD73), which is located on the cell surface and generates extracellular adenosine from AMP. nih.govmdpi.com While this compound is a product of this reaction rather than a substrate, its metabolism is intrinsically linked to 5'-nucleotidase activity. By using other labeled precursors (e.g., ¹³C-glucose) to generate a pool of labeled AMP, researchers can trace the rate of labeled adenosine production by these enzymes. nih.gov
Conversely, feeding cells with this compound and tracing its downstream metabolites allows for the study of other key purine-converting enzymes. For instance, after ADA converts the labeled adenosine to labeled inosine, the enzyme purine nucleoside phosphorylase (PNP) can further process it to hypoxanthine (B114508). nih.govwikipedia.org Tracking the flow of the heavy isotopes through this entire cascade provides a dynamic view of the interconnected purine metabolism network. nih.gov
Investigating Regulatory Mechanisms of Nucleotide Biosynthesis
Beyond measuring the kinetics of individual enzymes, this compound is a powerful tool for investigating the complex regulatory systems that govern nucleotide biosynthesis. Cells must maintain a balanced pool of purine nucleotides for proliferation and survival, a feat accomplished through intricate control mechanisms. nih.govnih.gov
The purine biosynthesis pathway is tightly controlled by allosteric regulation and feedback inhibition, where the final products of the pathway inhibit the activity of key enzymes at earlier steps. nih.gov For example, the de novo synthesis of purines is strongly inhibited by its end products, such as AMP and GMP, which act on the enzyme PRPP amidotransferase, the rate-limiting step of the pathway. nih.govwikipedia.org
Table 3: Key Enzymes in Purine Synthesis Subject to Feedback Inhibition
| Enzyme | Pathway | Inhibited By |
|---|---|---|
| Ribose-phosphate diphosphokinase | PRPP Production | Purine Ribonucleotides wikipedia.org |
| PRPP amidotransferase | De Novo Purine Synthesis (Committed Step) | AMP, GMP, IMP nih.govwikipedia.org |
| Adenylosuccinate synthetase | IMP to AMP conversion | AMP utah.edu |
| IMP dehydrogenase | IMP to GMP conversion | GMP utah.edu |
The regulation of metabolism also occurs at the genetic level through the transcriptional control of enzyme expression. ncert.nic.in Transcription factors can upregulate or downregulate the genes encoding metabolic enzymes in response to cellular needs, such as the demand for cell division or response to nutrient availability. nih.govnih.govrupress.org
Stable isotope tracers like this compound are used in integrated "multi-omics" studies that connect gene expression with metabolic function. For example, researchers can use techniques like RNA interference (RNAi) to silence the gene for a specific enzyme, such as ADK. They can then introduce labeled adenosine and measure the resulting disruption in metabolic flux—in this case, a decreased rate of labeled AMP production. By correlating the changes in mRNA and protein levels with the observed changes in metabolic activity, scientists can build a comprehensive model of how transcriptional control directly governs metabolic pathways. nih.govrupress.org This approach provides a powerful link between the genome and the functional metabolic output of the cell.
Assessment of Metabolic Flexibility and Adaptation
The study of metabolic flexibility—the capacity of a biological system to adapt its fuel source and metabolic pathways in response to changing nutritional or energetic demands—is crucial for understanding both health and disease. nih.gov Similarly, metabolic adaptation refers to the longer-term changes in metabolic networks that occur in response to chronic alterations in the cellular environment. Quantifying the dynamic shifts in metabolic fluxes is key to assessing these adaptive capabilities.
Stable isotope tracers, such as this compound, are powerful tools for this purpose. By introducing this labeled compound into a biological system, researchers can trace the journey of the heavy carbon (¹³C) and nitrogen (¹⁵N) atoms as they are incorporated into various downstream metabolites. nih.gov This technique, known as metabolic flux analysis (MFA), provides a quantitative snapshot of the activity of different metabolic pathways. nih.govnih.gov
This compound is particularly useful for probing pathways central to energy homeostasis and nucleotide metabolism. nih.gov The labeled adenosine can be utilized by cells through several routes, including the purine salvage pathway, where it is converted to adenosine monophosphate (AMP), or further catabolized. The distribution of the ¹³C and ¹⁵N isotopes in key metabolites like ATP, other nucleotides, and amino acids reveals the relative contributions of different pathways under varying conditions. nih.gov
Detailed Research Findings:
Research in this area focuses on comparing metabolic fluxes in cells or organisms under different states, for instance, a state of energy surplus versus a state of energy deficit (e.g., nutrient starvation or hypoxia). By measuring the incorporation of labels from this compound into downstream products, scientists can map how the metabolic network re-wires itself to adapt.
For example, a study might investigate how cancer cells adapt their purine metabolism in response to chemotherapy. By incubating the cells with this compound, researchers could quantify the flux through the purine salvage pathway versus the de novo synthesis pathway. A shift towards one pathway over the other would indicate a key metabolic adaptation to the therapeutic stress.
The dual labeling of this compound is particularly insightful as it allows for the simultaneous tracking of both carbon and nitrogen atoms. nih.gov This is critical for understanding the metabolism of nucleotides and amino acids, where both elements are integral. For instance, tracing the ¹⁵N can elucidate the pathways of nitrogen assimilation and transfer, which are central to amino acid and nucleotide biosynthesis. nih.govresearchgate.net
The data generated from such experiments can be represented in tables that show the changes in isotopic enrichment in various metabolites, reflecting the altered metabolic fluxes.
Interactive Data Table: Metabolic Flux Changes in Response to Energy Stress
The following table illustrates hypothetical, yet scientifically plausible, data from an experiment using this compound to assess metabolic adaptation in cultured cells under normal and energy-stressed (e.g., glucose-deprived) conditions. The data represents the percentage of the metabolite pool that has incorporated the heavy isotopes from the tracer, indicating the relative flux.
| Metabolite | Isotopic Enrichment (Normal Conditions) | Isotopic Enrichment (Energy Stress) | Fold Change | Implied Metabolic Shift |
| ATP | 15.2% | 28.5% | 1.88 | Increased reliance on purine salvage |
| GTP | 12.8% | 25.1% | 1.96 | Increased reliance on purine salvage |
| IMP | 5.6% | 10.2% | 1.82 | Upregulation of purine interconversion |
| Hypoxanthine | 3.1% | 8.9% | 2.87 | Increased purine catabolism/salvage |
| Aspartate | 1.1% | 0.5% | -0.55 | Decreased de novo purine synthesis input |
| Glycine (B1666218) | 0.8% | 0.4% | -0.50 | Decreased de novo purine synthesis input |
This table contains hypothetical data for illustrative purposes.
By providing such detailed quantitative data, this compound serves as an invaluable tool for researchers to dissect the intricacies of metabolic flexibility and adaptation, offering insights into how biological systems respond to physiological and pathological challenges.
Future Directions and Challenges in Adenosine 13c5,15n1 Research
Development of Advanced Multi-Isotope Tracing Strategies
The use of dual-labeled isotopes such as 13C and 15N has enabled the simultaneous quantification of both carbon and nitrogen fluxes within biological systems. embopress.orgnih.gov Future research is focused on creating more sophisticated multi-isotope tracing strategies to unravel the intricate connections between different metabolic pathways. A significant challenge lies in developing experimental designs and analytical techniques that can handle the complexity of tracking three or more isotopes simultaneously. This could involve the use of novel labeling patterns on various substrates to probe specific intersections of metabolic pathways. For instance, combining 13C and 15N labeling with deuterium (B1214612) (2H) could provide deeper insights into redox metabolism and its interplay with central carbon and nitrogen pathways. The goal is to move beyond steady-state measurements and capture the dynamic flux responses of multiple interconnected pathways to various stimuli or genetic perturbations.
A key area of development is the refinement of analytical platforms, primarily mass spectrometry, to distinguish and accurately quantify the various isotopologues generated from these complex labeling schemes. This requires advancements in both instrumentation and the computational algorithms used for data deconvolution and analysis.
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of cellular regulation, it is crucial to integrate metabolic flux data obtained from Adenosine-13C5,15N1 tracing with other omics datasets, such as proteomics and transcriptomics. nih.govnih.gov This integration allows researchers to correlate changes in metabolic pathway activity with alterations in gene expression and protein abundance. nih.gov For example, observing an increased flux through a particular pathway, as measured by isotope tracing, can be mechanistically linked to the upregulation of the enzymes involved at both the mRNA (transcriptomics) and protein (proteomics) levels. nih.govnih.gov
Below is a conceptual table illustrating how data from different omics platforms could be integrated for a hypothetical pathway involving adenosine (B11128) metabolism.
| Gene | Transcript Fold Change | Protein Fold Change | Metabolic Flux Change (from this compound) |
| Adenosine Kinase | 2.5 | 1.8 | +30% |
| AMP Deaminase | -1.5 | -1.2 | -20% |
| Purine (B94841) Nucleoside Phosphorylase | 1.2 | 1.1 | +15% |
This table is a hypothetical representation for illustrative purposes.
Refinement of Quantitative Metabolic Flux Analysis Models
Metabolic flux analysis (MFA) models are the computational backbone for interpreting isotope tracing data. nih.gov Current models used in 13C-MFA often focus on central metabolism and may omit less characterized pathways. nih.gov A significant future direction is the expansion of these models to a genome-scale, incorporating a much larger set of reactions and metabolites. nih.gov This expansion is critical for accurately capturing the global metabolic impact of perturbations and for understanding the metabolic fate of tracers like this compound in peripheral pathways.
Refining these models also involves improving the algorithms used for flux estimation. Bayesian methods, for instance, are being developed to provide more statistically rigorous estimations of flux values and their uncertainties. embopress.orgnih.gov These advanced statistical approaches can help to better resolve reaction bidirectionalities and identify the most probable metabolic states of a cell under specific conditions. embopress.orgnih.gov A key challenge will be the computational power required to run these larger and more complex models, as well as the need for more comprehensive experimental data to properly constrain them. nih.gov
Exploration of Spatially Resolved Metabolic Dynamics
Cells and tissues are not homogenous environments; metabolic activity can vary significantly between different subcellular compartments or tissue regions. A major frontier in metabolism research is the development of techniques for spatially resolved metabolic analysis. This involves combining isotope tracing with advanced imaging technologies, such as mass spectrometry imaging (MSI), to visualize the distribution of labeled metabolites within a sample.
By using this compound in conjunction with MSI, researchers could, in the future, map the metabolic fate of adenosine in different parts of a tumor microenvironment or within specific regions of an organ. This would provide unprecedented insights into metabolic heterogeneity and how it contributes to physiological and pathological processes. The primary challenges in this area are technical, including improving the spatial resolution and sensitivity of imaging mass spectrometry and developing methods to quantify labeled metabolites in complex tissue sections.
Applications in Preclinical Models for Mechanistic Insights (excluding clinical trials)
The use of this compound and other stable isotope tracers in preclinical models, such as cell cultures and animal models, is essential for gaining mechanistic insights into disease processes. These tracers can be used to study how metabolic pathways are rewired in cancer, neurodegenerative diseases, or metabolic disorders. For example, by tracing the metabolism of adenosine in a preclinical cancer model, researchers can identify key pathways that support tumor growth and survival.
Future applications will likely involve more sophisticated preclinical studies, such as using patient-derived xenografts or organoids, to study metabolic reprogramming in a more clinically relevant context. These models, when combined with advanced isotope tracing and multi-omics approaches, can provide deep mechanistic insights into how adenosine and its downstream metabolites influence cellular signaling and function. nih.gov For instance, studies on the adenosine A1 receptor are providing a deeper understanding of its role in pain signaling, which could be further elucidated with metabolic tracing in relevant preclinical pain models. nih.gov A significant challenge remains in translating findings from these preclinical models to a deeper understanding of human physiology and pathology, which requires careful model selection and experimental design.
Q & A
Basic Research Questions
Q. How to design isotopic tracing experiments using Adenosine-13C5,15N1 for metabolic flux analysis?
- Methodological Answer : Incorporate this compound into cell culture media or biological systems to track adenosine recycling pathways (e.g., SAM transmethylation or ATP regeneration). Use ex vivo isotope tracing protocols, as demonstrated in larval hemocyte studies, where labeled adenosine is introduced into media, and metabolites are extracted at timed intervals . Analyze samples via LC-MS or UHPLC-HRMS with isotopically labeled internal standards (e.g., adenosine-13C5) to quantify isotopic enrichment and calculate flux rates . Ensure protocols include controls for extraction efficiency and matrix effects.
Q. What are the best practices for ensuring reproducibility in studies using this compound?
- Methodological Answer : Follow structured experimental reporting guidelines (e.g., detailed "Materials and Methods" sections with solvent specifications, instrument parameters, and purity data). Validate isotopic purity (>99%) using COA (Certificate of Analysis) and confirm solubility in appropriate buffers (e.g., methanol:water mixtures) . Replicate experiments across biological triplicates and include QC checks via spiked internal standards (e.g., adenosine-13C10,15N5 5′-triphosphate) to monitor technical variability .
Q. How to validate the incorporation efficiency of this compound in enzymatic assays?
- Methodological Answer : Perform kinetic assays with purified enzymes (e.g., adenosine kinase) and quantify labeled vs. unlabeled products using HRMS. Calculate isotopic incorporation rates by comparing peak areas of 13C/15N-enriched fragments to natural abundance controls. Use correction tools like IsoCor to account for natural isotope interference, ensuring accurate quantification .
Advanced Research Questions
Q. How to correct for natural isotope interference in HRMS data when using this compound?
- Methodological Answer : Apply algorithms such as IsoCor, which correct for 13C and 15N natural abundance contributions by constructing a correction matrix. Validate the matrix using synthetic isotope patterns and resolve overlapping mass signals (e.g., M+1 vs. M+2 peaks) through high-resolution separation (R > 60,000). For complex matrices, combine with tandem MS/MS to isolate specific fragments and reduce spectral ambiguity .
Q. How to resolve conflicting NMR relaxation rates observed in 13C/15N-labeled adenosine during protein dynamics studies?
- Methodological Answer : Analyze 13C and 15N relaxation rates (R1 and R1ρ) using model-free formalisms to distinguish backbone motions from experimental noise. For example, in peptide planes, coupling constants (1JC–N ≈ 5 Hz) and 1H–15N SSCC (~70 Hz) can confirm structural rigidity, while deviations may indicate dynamic regions. Cross-validate with MD simulations to correlate relaxation data with conformational flexibility .
Q. What strategies mitigate spectral overlaps in 13C/15N-labeled adenosine studies within complex biological matrices?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC or TROSY) to resolve overlapping 1H-13C/15N correlations. For MS, employ ion mobility separation coupled with HRMS to differentiate isobaric species. In metabolomic workflows, apply isotopic deconvolution algorithms and validate with synthetic isotope-labeled standards .
Data Analysis & Contradiction Management
Q. How to address empirical contradictions in isotopic tracing data involving this compound?
- Methodological Answer : Implement constructive falsification frameworks to test hypotheses against observed data. For example, if ATP recycling rates conflict with SAM synthesis data, re-examine isotopic steady-state assumptions or sample collection timepoints. Use Bayesian statistics to quantify uncertainty in flux calculations and validate via orthogonal methods (e.g., RNA-seq of adenosine-metabolizing enzymes) .
Methodological Resources
- Isotopic Purity Validation : Reference NIST-certified standards for calibration .
- Structural Confirmation : Combine J-coupling NMR data with X-ray crystallography or cryo-EM for labeled adenosine-protein complexes .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS/NMR datasets in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
